N-[(1Z)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-ylamino)prop-1-en-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-{(Z)-2-(2-FURYL)-1-[(PIPERIDINOAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a furan ring, a piperidine moiety, and a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-{(Z)-2-(2-FURYL)-1-[(PIPERIDINOAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Formation of the Benzamide Group: The benzamide group is formed by reacting a benzoyl chloride derivative with an amine group under basic conditions.
Coupling Reactions: The final step involves coupling the furan ring, piperidine moiety, and benzamide group through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-{(Z)-2-(2-FURYL)-1-[(PIPERIDINOAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide group may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1-{(Z)-2-(2-FURYL)-1-[(PIPERIDINOAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~-{(Z)-2-(2-FURYL)-1-[(MORPHOLINOAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE
- N~1~-{(Z)-2-(2-THIENYL)-1-[(PIPERIDINOAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE
Uniqueness
N~1~-{(Z)-2-(2-FURYL)-1-[(PIPERIDINOAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE is unique due to the presence of the furan ring and piperidine moiety, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C19H21N3O3 |
---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N-[(Z)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-ylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C19H21N3O3/c23-18(15-8-3-1-4-9-15)20-17(14-16-10-7-13-25-16)19(24)21-22-11-5-2-6-12-22/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,20,23)(H,21,24)/b17-14- |
InChI-Schlüssel |
DPKPWLOJLFCSSC-VKAVYKQESA-N |
Isomerische SMILES |
C1CCN(CC1)NC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.